1-Benzyl-4-(butylamino)piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C17H25N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butylamino group, along with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with benzyl halides and butylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(butylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-Benzyl-4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group instead of a butylamino group.
Uniqueness
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
963-08-6 |
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Molecular Formula |
C17H25N3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-benzyl-4-(butylamino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C17H25N3/c1-2-3-11-19-17(15-18)9-12-20(13-10-17)14-16-7-5-4-6-8-16/h4-8,19H,2-3,9-14H2,1H3 |
InChI Key |
UUBVCUBWRBXOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1(CCN(CC1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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